molecular formula C18H19N3S B11616137 N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine

N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine

Cat. No.: B11616137
M. Wt: 309.4 g/mol
InChI Key: VUJCLARPPNHXFK-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine is a compound that belongs to the class of phthalazine derivatives Phthalazines are bicyclic heterocycles that have significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether derivative.

Scientific Research Applications

N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-4-(thiophen-2-yl)phthalazin-1-amine include:

  • 4-(Thiophen-2-yl)phthalazin-1(2H)-one
  • 4-(Nitromethyl)phthalazin-1(2H)-one
  • 1-Thiophen-2-yl-ethylamine
  • 4-(Thiophen-2-yl)aniline

Uniqueness

This compound is unique due to its specific structural features, such as the cyclohexyl and thiophen-2-yl groups attached to the phthalazine core. These features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-cyclohexyl-4-thiophen-2-ylphthalazin-1-amine

InChI

InChI=1S/C18H19N3S/c1-2-7-13(8-3-1)19-18-15-10-5-4-9-14(15)17(20-21-18)16-11-6-12-22-16/h4-6,9-13H,1-3,7-8H2,(H,19,21)

InChI Key

VUJCLARPPNHXFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NN=C(C3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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